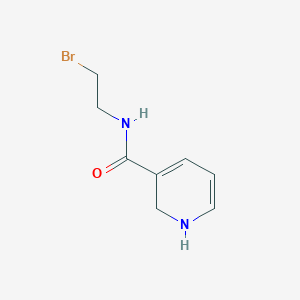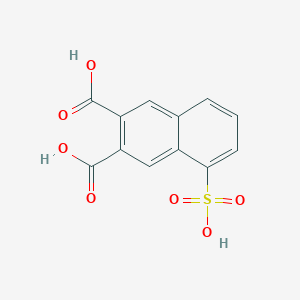
2-propyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-2,3-dihydro-1H-indene is an organic compound belonging to the class of indanes. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a propyl group attached to the second carbon of the cyclopentane ring. It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon produces the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of indene. This process is carried out under controlled conditions using a catalyst such as palladium on carbon. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of indene to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-propyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-propyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-propyl-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene: Lacks the propyl group, making it less hydrophobic.
1-methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of a propyl group, affecting its reactivity and physical properties.
2-methyl-2,3-dihydro-1H-indene: Similar structure but with a methyl group, leading to different chemical behavior.
Uniqueness
2-propyl-2,3-dihydro-1H-indene is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity. This structural feature makes it distinct from other indane derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
64624-93-7 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-propyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-7,10H,2,5,8-9H2,1H3 |
InChI Key |
XEPQYXJWUNNVME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


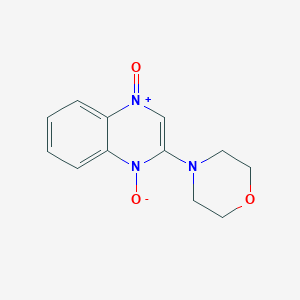
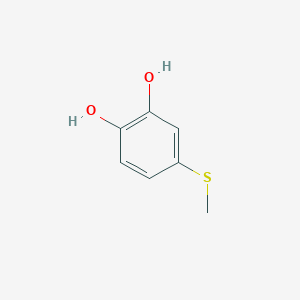
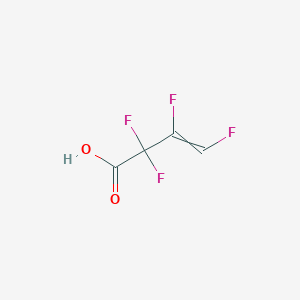
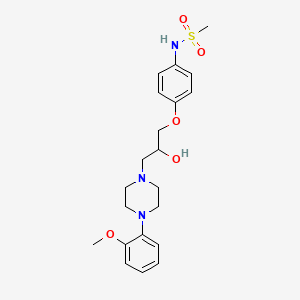
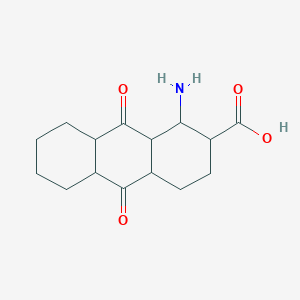

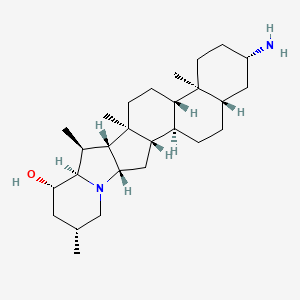
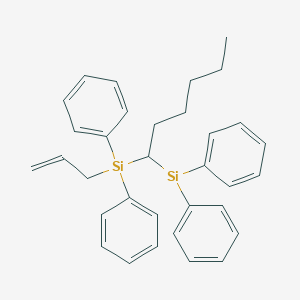

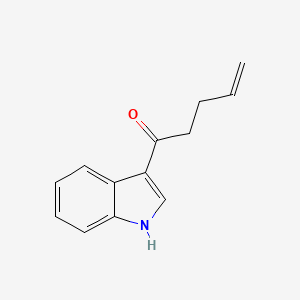
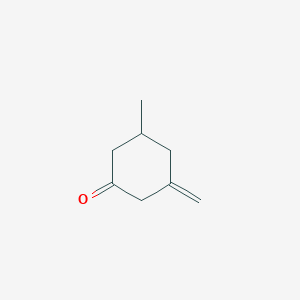
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
